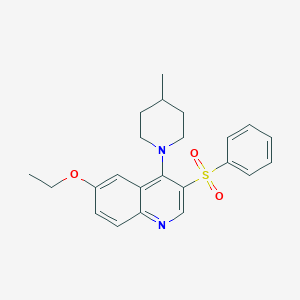

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring three key substituents:

- A benzenesulfonyl group at position 3.

- An ethoxy group at position 6.

- A 4-methylpiperidin-1-yl group at position 4.

The compound’s molecular formula is C₂₃H₂₅N₂O₃S (molecular weight ≈ 409.5 g/mol).

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDNVRABPLIXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H26N2O3S

- Molecular Weight : 410.5 g/mol

- CAS Number : 899354-03-1

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focused on its potential as a therapeutic agent in various diseases. Key areas of investigation include:

-

Anticancer Activity

- Studies indicate that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK .

- Antimicrobial Properties

- CNS Activity

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation : It might interact with various receptors in the CNS, influencing neurotransmitter release and uptake.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells through intrinsic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Scientific Research Applications

Biological Activities

- Anticancer Activity Studies suggest that quinoline derivatives can inhibit cancer cell proliferation. Compounds similar in structure to 3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline have demonstrated effectiveness against cancer cell lines by inducing apoptosis and inhibiting tumor growth through the modulation of signaling pathways, such as PI3K/Akt and MAPK.

- Antimicrobial Properties this compound shows antimicrobial properties.

- CNS Activity The compound may interact with various receptors in the CNS, influencing neurotransmitter release and uptake.

The mechanisms through which this compound exerts its biological effects include the inhibition of specific enzymes involved in cancer cell metabolism, receptor modulation in the CNS, and the induction of apoptosis in malignant cells through intrinsic pathways.

Properties

- IUPAC Name: this compound

- Molecular Formula: C23H26N2O3S

- Molecular Weight: 410.5 g/mol

- InChI: InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3

- InChI Key: MUDNVRABPLIXOU-UHFFFAOYSA-N

- Canonical SMILES: CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C

Research Use

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Molecular Data

The table below compares the target compound with structurally similar analogs, emphasizing substituent differences and their implications:

Key Observations

a) Sulfonyl Group Modifications

- The ethyl-substituted benzenesulfonyl group in BB90881 enhances lipophilicity compared to the unsubstituted benzenesulfonyl group in the target compound. This modification could improve membrane permeability but may reduce aqueous solubility.

b) Alkoxy Group Variations

- Substituting ethoxy with chloro () introduces an electron-withdrawing group, altering electronic properties of the quinoline core and possibly affecting reactivity or receptor interactions .

c) Amine Substituent Differences

- 4-Methylpiperidin-1-yl vs. 3-Methylpiperidin-1-yl : The position of the methyl group on the piperidine ring () influences spatial orientation, which may affect binding to chiral targets or enzymatic active sites .

- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) offers greater conformational flexibility compared to the 5-membered pyrrolidine ring (). Pyrrolidine’s rigidity may limit adaptability in certain binding pockets .

d) Combined Substituent Effects

Implications for Research and Development

- Target Selectivity : The 4-methylpiperidine group in the target compound may optimize interactions with specific biological targets (e.g., kinases or GPCRs) due to its balanced steric and electronic profile.

- Pharmacokinetics : Ethoxy and benzenesulfonyl groups likely contribute to moderate metabolic stability, whereas analogs like BB90881 (with ethyl and methoxy) may exhibit varied ADME profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.